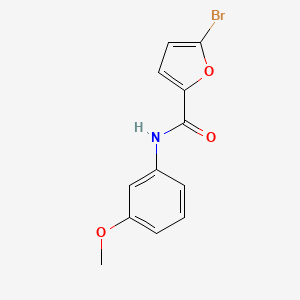
5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a furan ring substituted at the 2-position with an anilide . The molecular weight of this compound is 296.12 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that furan derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry .Applications De Recherche Scientifique
Antiprotozoal Agents
Compounds structurally related to 5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide have been explored as potential antiprotozoal agents. For instance, research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma b. rhodesiense and P. falciparum, suggesting their potential in treating diseases caused by these protozoa (Ismail et al., 2004).
Antibacterial Activities
Functionalized N-(4-bromophenyl)furan-2-carboxamides have demonstrated in vitro antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This suggests their potential as new antibacterial agents, with computational approaches validating their molecular interactions and stability (Siddiqa et al., 2022).
Synthesis and Chemical Properties
The synthesis and modification of furan-2-carboxamide derivatives have been extensively studied for their potential applications in medicinal chemistry. For instance, studies on the synthesis of deuterium-labeled bis(amidinophenyl)furans and diamidinocarbazoles highlight the versatility of these compounds in research and potential therapeutic applications (Stephens et al., 2001).
Cytotoxicity and Anticancer Activities
Research into novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives synthesized from furan-2-carboxamide analogs shows potential cytotoxic activity against cancer cell lines. This indicates their potential use in developing anticancer therapies (Hassan et al., 2014).
Anti-Inflammatory and Analgesic Agents
Benzodifuran derivatives derived from furan-2-carboxamides have been investigated for their anti-inflammatory and analgesic properties. The synthesis of these compounds and their efficacy as COX-1/COX-2 inhibitors suggest their potential as therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Biofilm Inhibition
Compounds related to this compound have been studied for their ability to inhibit biofilm formation on surfaces such as PVC, demonstrating potential applications in preventing bacterial colonization and infection (Zhen-long, 2008).
Orientations Futures
The future directions for “5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide” and similar compounds could involve further exploration of their biological activities and therapeutic possibilities . Their potential for high-affinity binding to multiple receptors suggests they could be useful in the development of new derivatives .
Propriétés
IUPAC Name |
5-bromo-N-(3-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-9-4-2-3-8(7-9)14-12(15)10-5-6-11(13)17-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBUKBYFONNZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

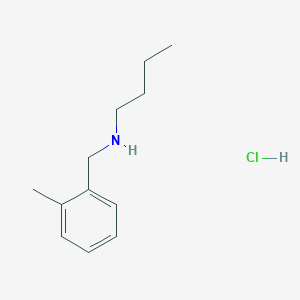
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2692885.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2692889.png)

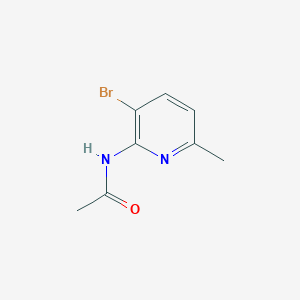


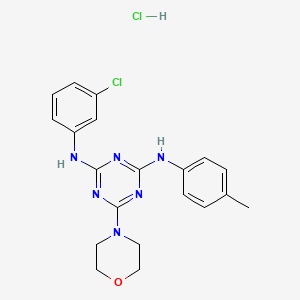
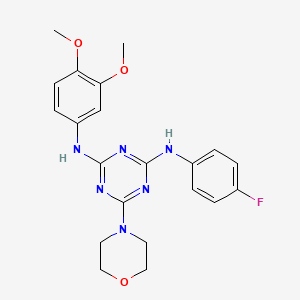
![tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2692899.png)

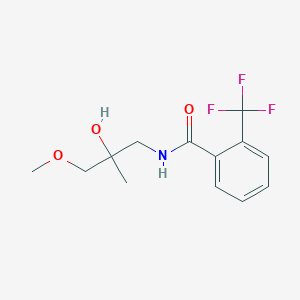
![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)